molecular formula C12H18 B168765 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 132380-73-5

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No. B168765
M. Wt: 162.27 g/mol
InChI Key: FFEXBNSBUHRMOY-UHFFFAOYSA-N
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Patent
US06376418B1

Procedure details

Into a 200 ml, 3-neck flask, equipped with a reflux condenser, a gas inlet tube and a magnetic stirring bar, was charged, under nitrogen, 2 grams t-butylcyclopentadienyl lithium and 25 ml anhydrous tetrahydrofuran (THF). The solution was cooled in an ice-bath and 10 ml acetone, dried over 3A, was cautiously added. The reaction mixture was allowed stir overnight and quenched, cautiously, with 60 ml water. The resulting solution was extracted with ethyl ether using the standard lab extraction procedure. The resulting yellow oil was distilled under vacuum at 40-45° C. to obtain a clear yellow oil, 0.76 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1([Li])[CH:9]=[CH:8][CH:7]=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].O1C[CH2:14][CH2:13][CH2:12]1>>[C:1]([C:5]1[CH:9]=[CH:8][C:7](=[C:13]([CH3:14])[CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)C1(C=CC=C1)[Li]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was allowed stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 ml, 3-neck flask, equipped with a reflux condenser, a gas inlet tube and a magnetic stirring bar
ADDITION
Type
ADDITION
Details
was charged, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10 ml acetone, dried over 3A
ADDITION
Type
ADDITION
Details
was cautiously added
CUSTOM
Type
CUSTOM
Details
quenched
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl ether using
EXTRACTION
Type
EXTRACTION
Details
the standard lab extraction procedure
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was distilled under vacuum at 40-45° C.
CUSTOM
Type
CUSTOM
Details
to obtain a clear yellow oil, 0.76 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)C=1C=CC(C1)=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.